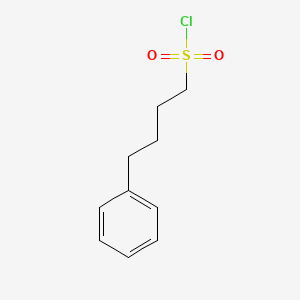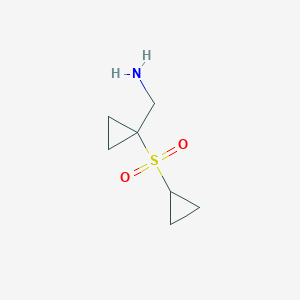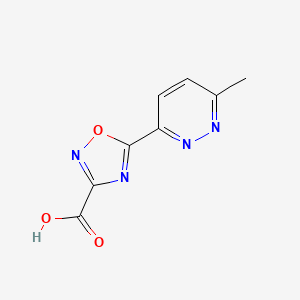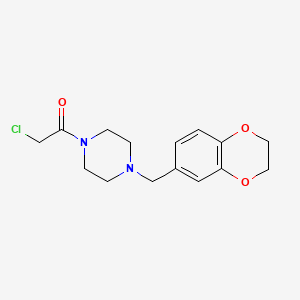
N-(cyclopropylmethyl)-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-2-methylaniline is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of 2-methylaniline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-2-methylaniline typically involves the reaction of 2-methylaniline with cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may utilize a one-pot method that involves hydrogenating a precursor compound in the presence of cyclopropyl formaldehyde, an acid, and a catalyst. This method is advantageous due to its high yield, low cost, and simplicity .
Análisis De Reacciones Químicas
Types of Reactions
N-(cyclopropylmethyl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typically employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of pesticides and insecticides
Mecanismo De Acción
The mechanism of action of N-(cyclopropylmethyl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can undergo N-dealkylation catalyzed by cytochrome P450 enzymes, leading to the formation of cyclopropanone and N-methylaniline. This reaction involves a spin-selective mechanism and hydrogen atom transfer steps .
Comparación Con Compuestos Similares
Similar Compounds
N-cyclopropylmethyl aniline: Similar structure but without the methyl group on the aniline ring.
N-cyclopropyl-N-methylaniline: Similar structure but with an additional methyl group on the nitrogen atom
Uniqueness
N-(cyclopropylmethyl)-2-methylaniline is unique due to the presence of both the cyclopropylmethyl group and the methyl group on the aniline ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
N-(cyclopropylmethyl)-2-methylaniline |
InChI |
InChI=1S/C11H15N/c1-9-4-2-3-5-11(9)12-8-10-6-7-10/h2-5,10,12H,6-8H2,1H3 |
Clave InChI |
ZBWXBWFOCQCXBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(methyl)amine](/img/structure/B13321610.png)


![2-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-imidazole](/img/structure/B13321624.png)


![2,5-Dioxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13321640.png)

![Spiro[cyclopentane-1,2'-indene]-1',3'-dione](/img/structure/B13321648.png)

![(R)-3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine](/img/structure/B13321659.png)
